N-Nitrosarcosine

Description

Historical Perspectives in N-Nitroso Compound Research

The investigation into N-nitroso compounds began in earnest in the mid-20th century. A pivotal moment in this field was the 1956 discovery by British scientists John Barnes and Peter Magee, who reported that dimethylnitrosamine induced liver tumors in rats. This finding sparked widespread concern and catalyzed decades of research into the toxicological properties of this class of compounds.

Early research in the 1960s and 1970s focused on identifying the occurrence of N-nitroso compounds in the environment and food supply. Scientists discovered that these compounds could be formed from the reaction of secondary amines with nitrosating agents, such as nitrites, which were commonly used as preservatives in cured meats. This led to the identification of various N-nitrosamines in a range of products including bacon, processed fish, beer, and tobacco. The understanding of endogenous formation—the process by which N-nitroso compounds can be formed within the human body from dietary precursors—also emerged during this period, further heightening the scientific interest in their potential health implications.

Significance of N-Nitrosarcosine within N-Nitroso Compound Studies

N-Nitrosarcosine holds particular significance within the broader category of N-nitroso compounds for several key reasons. It is a non-volatile N-nitrosamine that has been detected in various consumer products, notably in tobacco and certain food items. Its presence in smokeless tobacco products has been a specific area of investigation.

The carcinogenicity of NSAR has been demonstrated in animal studies. Research has shown that oral administration of NSAR can lead to the formation of tumors in the esophagus of rats, while dietary administration has been linked to nasal tumors in mice. The International Agency for Research on Cancer (IARC), a specialized agency of the World Health Organization, has classified N-Nitrosarcosine as "possibly carcinogenic to humans" (Group 2B). This classification is based on sufficient evidence of carcinogenicity in experimental animals.

Furthermore, the study of NSAR contributes to the understanding of endogenous nitrosation. Its precursor, sarcosine (B1681465) (also known as N-methylglycine), is a naturally occurring amino acid derivative. The potential for sarcosine to react with nitrosating agents in the human body to form NSAR is a key area of research into the sources of human exposure to N-nitroso compounds.

Scope and Objectives of Current Research Directions on N-Nitrosarcosine

Contemporary research on N-Nitrosarcosine is multifaceted, with several key objectives guiding scientific inquiry.

A primary focus is the continued development and refinement of analytical methods for the detection and quantification of NSAR in various complex matrices, such as food, tobacco, and biological samples. The development of sensitive and robust methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is crucial for accurate exposure assessment.

Another significant research objective is to further elucidate the mechanisms of NSAR-induced carcinogenesis. This includes studies aimed at understanding how NSAR is metabolized and how its metabolites interact with DNA and other cellular components to initiate and promote cancer.

Moreover, researchers are investigating NSAR as a potential biomarker of exposure to N-nitroso compounds. By measuring levels of NSAR or its metabolites in human samples like urine, scientists aim to better understand the extent of both exogenous (external) and endogenous (internal) exposure to this class of carcinogens.

Current studies also aim to identify and evaluate strategies to mitigate the formation of NSAR in food and tobacco products. This includes exploring the use of inhibitors, such as antioxidants, that can block the nitrosation process.

Research Findings on N-Nitrosarcosine

The following tables summarize key research findings related to N-Nitrosarcosine.

Table 1: Carcinogenicity of N-Nitrosarcosine in Animal Studies

| Animal Model | Route of Administration | Target Organ(s) for Tumors |

|---|---|---|

| Rat | Oral (in drinking water) | Esophagus |

| Mouse | Dietary | Nasal Cavity |

Table 2: Levels of N-Nitrosarcosine in Selected Tobacco Products

| Tobacco Product Type | N-Nitrosarcosine Concentration (ng/g) | Reference Study |

|---|---|---|

| Dry Snuff (Reference Product 1S2) | 550.5 ± 43.7 | theanalyticalscientist.com |

| Moist Snuff (Reference Product 2S3) | Low amount detected | theanalyticalscientist.com |

| Cigarette Tobacco (KY 3R4F) | Not detected | theanalyticalscientist.com |

Table 3: International Agency for Research on Cancer (IARC) Classification

| Compound | IARC Group | Classification Description |

|---|---|---|

| N-Nitrosarcosine | 2B | Possibly carcinogenic to humans |

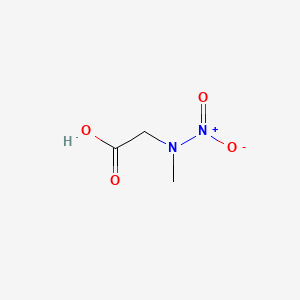

Structure

3D Structure

Properties

IUPAC Name |

2-[methyl(nitro)amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2O4/c1-4(5(8)9)2-3(6)7/h2H2,1H3,(H,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMYXZXXYZJUMQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10174701 | |

| Record name | Sarcosine, N-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10174701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20661-60-3 | |

| Record name | Sarcosine, N-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020661603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sarcosine, N-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10174701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Formation and Occurrence of N Nitrosarcosine

Chemical and Biochemical Pathways of N-Nitrosarcosine Formation

The synthesis of N-Nitrosarcosine involves specific chemical reactions that can be influenced by a variety of biological and environmental factors.

Endogenous Formation Mechanisms in Biological Systems

Endogenous formation refers to the synthesis of N-Nitrosarcosine within the body. This process is a significant contributor to the total exposure to this compound. nih.govresearchgate.net It is estimated that endogenous formation can account for 45-75% of the total human exposure to N-nitroso compounds. researchgate.net

The reaction mechanism begins with the protonation of nitrite (B80452) to form nitrous acid, which then reacts further in an acidic medium to generate the highly reactive nitrosonium ion (NO⁺). libretexts.org This electrophilic ion is then attacked by the nucleophilic nitrogen of the sarcosine (B1681465) amine, resulting in the formation of N-Nitrosarcosine after deprotonation. libretexts.org

The rate of endogenous N-Nitrosarcosine formation is directly influenced by the concentrations of its precursors: nitrite and sarcosine. nih.gov Ingested nitrate (B79036) (NO₃⁻), found in many vegetables and drinking water, can be reduced to nitrite by oral microflora. nih.gov This process significantly increases the nitrite pool available for nitrosation in the stomach. nih.gov Studies have shown that increased intake of nitrate, in conjunction with a diet containing nitrosatable precursors, leads to a higher formation of carcinogenic N-nitrosamines. nih.gov

The concentration of the amine precursor, sarcosine, is also a critical factor. The rate of nitrosation generally increases with higher concentrations of the amine. nih.gov Research comparing the in vivo formation of different nitrosamino acids in rats after feeding them the respective amino acid precursor and nitrite found that the yield of N-Nitrosarcosine was significant, following the order: nitrosoproline (B1360120) < nitrososarcosine < nitrosohydroxyproline. nih.gov This order was consistent with the nitrosation rates observed in vitro, indicating a direct relationship between precursor availability and the amount of the corresponding N-nitroso compound formed. nih.gov

Several environmental factors within biological systems can catalyze or inhibit the formation of N-Nitrosarcosine.

pH: The nitrosation of amines is highly pH-dependent. The reaction is most efficient in acidic conditions, such as those found in the human stomach (pH around 3.0), where nitrite is converted to the active nitrosating agent, nitrous acid. researchgate.netlibretexts.org As the pH increases (becomes less acidic), the rate of nitrosation of aqueous amino acid solutions markedly decreases. nih.gov The optimal pH for the formation of N-nitroso compounds from secondary amines with nitrites is typically in the range of 2-5. sci-hub.se

Temperature: Higher temperatures can accelerate the rate of nitrosamine (B1359907) formation. libretexts.org For instance, high-temperature cooking methods like frying can enhance the formation of nitrosamines in food. libretexts.org Within the body, physiological temperature (37°C) is a constant factor, but the influence of temperature is more pronounced in exogenous formation pathways. europa.eu

Catalysts and Inhibitors: Certain substances can catalyze the nitrosation reaction. Thiocyanate (B1210189), found in saliva, particularly in smokers, can act as a catalyst. nih.gov Conversely, substances like ascorbic acid (Vitamin C) can inhibit nitrosamine formation by reducing nitrite to nitric oxide, thereby preventing it from reacting with amines. nih.govdfg.de

Microbial activity plays a crucial role in the endogenous formation of N-Nitrosarcosine, primarily by increasing the availability of nitrite. Bacteria residing in the oral cavity and other parts of the body can reduce dietary nitrate to nitrite. nih.govnih.gov Poor oral hygiene can lead to higher levels of nitrate-reducing bacteria, which in turn can increase the formation of nitrosamines. nih.govnih.gov Studies have shown that individuals with high levels of nitrate-reducing oral bacteria in their saliva exhibit significantly increased excretion of N-nitrosoproline, a proxy for endogenous nitrosation. nih.gov Chronic infections and inflammations can also promote the endogenous synthesis of nitric oxide, which can be converted to nitrate and subsequently nitrite, further contributing to the pool of nitrosating agents. nih.gov

Exogenous Formation Pathways in Environmental Matrices

N-Nitrosarcosine can also be formed outside the body in various environmental matrices, most notably in food.

The formation of N-nitrosamines in food often occurs during processing and preparation, such as curing, smoking, drying, and high-temperature cooking. skpharmteco.com The addition of nitrites to meat products as a preservative to prevent the growth of Clostridium botulinum is a well-known source of nitrosamine formation. skpharmteco.comnih.gov

N-Nitrosarcosine has been detected in a variety of food products. The table below summarizes findings on the presence of N-nitroso compounds in different food items.

Table 1: Occurrence of N-Nitroso Compounds in Various Food Products

| Food Category | Detected N-Nitroso Compounds | Concentration Range (ppb, μg/kg) | Reference |

|---|---|---|---|

| Fried Bacon | N-Nitrosopyrrolidine | Up to 139 | scispace.com |

| Spice-Cure Mixtures | N-Dimethylnitrosamine, N-Nitrosopyrrolidine, N-Nitrosopiperidine | 50 to 2000 | scispace.com |

| Meat and Meat Products | General N-Nitrosamines | Varies | skpharmteco.comeuropa.eu |

| Processed Fish | General N-Nitrosamines | Varies | skpharmteco.comeuropa.eu |

| Beer | General N-Nitrosamines | Varies | skpharmteco.com |

The extent of nitrosamine formation in food is influenced by factors such as the concentration of nitrite and amines, pH, temperature, and the presence of catalysts or inhibitors. nih.gov For example, the decarboxylation of the amino acid sarcosine during high-temperature treatments can lead to the formation of N-nitrosodimethylamine. nih.gov

Nitrite and Nitrate Chemistry

Nitrite (NO₂) and its precursor, nitrate (NO₃), are the primary nitrosating agents responsible for the formation of N-nitrosamines. researchgate.netnih.gov

Nitrate as a Precursor: Nitrate itself is relatively stable but can be reduced to the more reactive nitrite form. This reduction can occur in food products and also endogenously in the human body, particularly in the oral cavity by bacteria. nih.gov

Nitrite and Nitrosation: In an acidic environment, nitrite is converted to nitrous acid (HNO₂). nih.govnih.gov Nitrous acid can then form dinitrogen trioxide (N₂O₃), which is a potent nitrosating agent that reacts with secondary amines, like sarcosine, to form N-nitrosamines. nih.goveaht.org This reaction is influenced by pH (favoring acidic conditions), the concentrations of both the amine and the nitrosating agent, and the presence of catalysts. eaht.org

The general chemical pathway for the acid-catalyzed nitrosation of a secondary amine is as follows:

Formation of Nitrous Acid: NO₂⁻ + H⁺ ⇌ HNO₂

Formation of Dinitrogen Trioxide: 2HNO₂ ⇌ N₂O₃ + H₂O

Nitrosation of a Secondary Amine (R₂NH): R₂NH + N₂O₃ → R₂N-N=O + HNO₂

This series of reactions illustrates how nitrate and nitrite in food, water, and other environmental matrices can lead to the formation of N-Nitrosarcosine in the presence of its precursor, sarcosine.

Other Nitrogen Oxide Species

The formation of N-nitrosamines, including N-Nitrosarcosine, is not limited to reactions involving acidified nitrite. Several other reactive nitrogen oxide species can act as potent nitrosating agents. The reaction of secondary amines with dinitrogen trioxide (N₂O₃) and dinitrogen tetroxide (N₂O₄) can lead to the rapid formation of N-nitrosamines. nih.gov These reactions are notably faster than those with acidified nitrite and can proceed under neutral or even alkaline conditions (pH 6-14). nih.gov

Oxygen can accelerate the nitrosation process by converting nitric oxide (NO) into nitrogen dioxide (NO₂), which can then form the nitrosating agents N₂O₃ or N₂O₄. nih.gov The general mechanism involves the attack of the unprotonated secondary amine on the nitrogen oxide species. For instance, the reaction with N₂O₃ proceeds as follows:

2 HNO₂ ⇌ N₂O₃ + H₂O

R₂NH + N₂O₃ → R₂N-NO + HNO₂

Peroxynitrite (ONOO⁻), another reactive nitrogen species, has also been shown to form N-nitrosamines from secondary amines. nih.gov The proposed mechanism involves a one-electron oxidation of the secondary amine by peroxynitrite to create an amino radical (R₂N•). This radical can then react with nitric oxide (•NO) or nitrogen dioxide (•NO₂) to yield the corresponding N-nitrosamine or N-nitramine, respectively. nih.gov The formation of N-nitrosamines via peroxynitrite was observed to be more favorable at alkaline pH compared to neutral conditions. nih.gov

Inhibitors and Promoters of N-Nitrosarcosine Formation in Research Models

The rate of N-Nitrosarcosine formation can be significantly altered by the presence of various chemical compounds. In research models, certain substances act as inhibitors, slowing down or preventing the reaction, while others act as promoters, accelerating it.

Antioxidant Effects on Nitrosation Kinetics (in vitro studies)

Antioxidants are well-documented inhibitors of N-nitrosation reactions in vitro. researchgate.net Their primary mechanism of action is to compete with the secondary amine for the nitrosating agent. By reacting more rapidly with the nitrosating species (e.g., nitrous acid), they effectively scavenge it before it can react with the amine. nih.gov

Ascorbic acid (Vitamin C) is a particularly potent inhibitor. researchgate.netnih.gov It rapidly reduces nitrous acid to nitric oxide (NO), thereby preventing the nitrosation of the amine. nih.gov The effectiveness of ascorbic acid as an inhibitor has been demonstrated even at neutral pH where it shows little direct reactivity towards nitrite, suggesting it can effectively block bacterially mediated N-nitrosation. nih.gov

Alpha-tocopherol (Vitamin E) is another antioxidant that has been shown to inhibit the formation of N-nitrosamines. researchgate.net Other phenolic compounds and antioxidants, such as caffeic acid and ferulic acid, have also demonstrated significant inhibitory effects in model systems. nih.govresearchgate.net In a study on oral solid dosage forms, ascorbic acid, sodium ascorbate, α-tocopherol, caffeic acid, and ferulic acid all showed greater than 80% inhibition of nitrosamine formation when included in the formulation. nih.gov

Table 1: Effect of Various Antioxidants on N-Nitrosamine Formation in In Vitro Models

| Antioxidant | Model System | Observed Effect | Reference |

|---|---|---|---|

| Ascorbic Acid (Vitamin C) | Simulated gastric conditions; oral solid dosage forms | Potent inhibitor of N-nitrosation by rapidly reducing the nitrosating agent. | researchgate.netnih.govnih.govnih.gov |

| Alpha-tocopherol (Vitamin E) | In vitro models; oral solid dosage forms | Inhibits N-nitrosamine formation. | researchgate.netnih.gov |

| Caffeic Acid | Oral solid dosage forms | Showed >80% inhibition of nitrosamine formation. | nih.gov |

| Ferulic Acid | Oral solid dosage forms | Showed >80% inhibition of nitrosamine formation. | nih.gov |

Role of Thiocyanates and Organic Acids in Nitrosation

In contrast to antioxidants, certain compounds can promote or catalyze the formation of N-nitrosamines.

Thiocyanates: The thiocyanate ion (SCN⁻) is a well-known catalyst of nitrosation, particularly under acidic conditions. nih.govnih.gov In the acidic environment of the stomach, thiocyanate reacts with nitrous acid to form nitrosyl thiocyanate (ON-SCN), a powerful nitrosating agent that can then react with secondary amines to form nitrosamines more rapidly than nitrous acid alone. nih.gov Studies in Wistar rats have shown that dietary thiocyanate can significantly enhance N-nitrosation in vivo, with stomach thiocyanate content correlating positively with the extent of nitrosamine formation. nih.gov However, research has also indicated a dual role for thiocyanate; while it enhances nitrosation under acidic conditions (around pH 5), it can act as an inhibitor at neutral pH by suppressing salivary peroxidase activity. nih.gov

Organic Acids: Organic acids primarily promote nitrosation by providing the acidic environment necessary for the formation of the active nitrosating agent, nitrous acid (HNO₂), from nitrite salts (e.g., sodium nitrite). sci-hub.seresearchgate.net The general reaction is:

NO₂⁻ + H⁺ ⇌ HNO₂

This acid-catalyzed formation of nitrous acid is the rate-limiting step in many nitrosation reactions. In laboratory settings, organic acids such as acetic acid and formic acid are sometimes used as solvents or media for carrying out N-nitrosation, especially for less reactive amines or amides. sci-hub.se The acidic conditions favor the subsequent formation of the highly reactive nitrosating agent dinitrogen trioxide (N₂O₃) from nitrous acid, which readily nitrosates secondary amines. researchgate.net

Table of Mentioned Compounds

| Compound Name | Formula |

|---|---|

| N-Nitrosarcosine | C₃H₆N₂O₃ |

| Acetic Acid | C₂H₄O₂ |

| Alpha-tocopherol | C₂₉H₅₀O₂ |

| Ascorbic Acid | C₆H₈O₆ |

| Caffeic Acid | C₉H₈O₄ |

| Dinitrogen Tetroxide | N₂O₄ |

| Dinitrogen Trioxide | N₂O₃ |

| Ferulic Acid | C₁₀H₁₀O₄ |

| Formic Acid | CH₂O₂ |

| Nitric Oxide | NO |

| Nitrogen Dioxide | NO₂ |

| Nitrosyl Thiocyanate | ONSCN |

| Nitrous Acid | HNO₂ |

| Peroxynitrite | ONOO⁻ |

| Sarcosine | C₃H₇NO₂ |

| Sodium Ascorbate | C₆H₇NaO₆ |

| Sodium Nitrite | NaNO₂ |

Metabolism and Biotransformation of N Nitrosarcosine in Experimental Systems

Metabolic Activation and Reactive Species Generation

The metabolic activation of N-Nitrosarcosine, like other N-nitrosamines, is initiated by enzymatic hydroxylation, leading to the formation of highly reactive intermediates capable of alkylating DNA. nih.govnih.gov

Cytochrome P450-Mediated Hydroxylation Pathways (e.g., alpha-hydroxylation)

The principal pathway for the metabolic activation of N-nitrosamines is considered to be α-hydroxylation, a reaction mediated by cytochrome P450 (CYP) enzymes. nih.govnih.govchemrxiv.org This process involves the oxidation of a carbon atom adjacent (at the alpha position) to the nitroso group. researchgate.net For N-Nitrosarcosine (NSAR), α-hydroxylation is a key activation step that initiates a cascade of chemical transformations. nih.gov This enzymatic reaction converts the parent compound into an unstable α-hydroxy nitrosamine (B1359907) intermediate. nih.gov While multiple P450 isoenzymes are known to metabolize nitrosamines, P450IIE1 is notably active in the metabolic activation of compounds like N-nitrosodimethylamine and N-nitrosopyrrolidine. nih.gov The α-hydroxylation of NSAR leads to products that can react with DNA. nih.gov

Formation of Electrophilic Intermediates (e.g., Diazonium Ions, Carbocations)

Following α-hydroxylation, the resulting unstable α-hydroxynitrosamine intermediate undergoes spontaneous decomposition. researchgate.net This decomposition generates electrophilic species, which are the ultimate carcinogenic agents. nih.gov In the case of NSAR, α-hydroxylation can lead to the formation of a methyldiazonium ion. nih.gov This highly reactive species is a potent methylating agent. nih.gov The general mechanism for many nitrosamines involves the decomposition of the α-hydroxy derivative to an aldehyde and a diazohydroxide. researchgate.net The diazohydroxide can then be protonated to form a diazonium ion, which in turn can release a molecule of nitrogen to yield a highly electrophilic carbocation. pjoes.comnih.gov These electrophiles, such as the methyldiazonium ion and subsequent carbocations, can readily react with nucleophilic sites on DNA, forming DNA adducts that are central to the initiation of carcinogenesis. nih.govnih.gov

Table 1: Metabolic Activation of N-Nitrosarcosine

| Step | Process | Enzyme System | Intermediate(s) | Reactive Species |

|---|---|---|---|---|

| 1 | α-Hydroxylation | Cytochrome P450 | α-hydroxy N-Nitrosarcosine | - |

| 2 | Decomposition | Spontaneous | Diazohydroxide | Methyldiazonium ion, Carbocations |

Role of Other Enzyme Systems in N-Nitrosarcosine Biotransformation

The literature on N-Nitrosarcosine metabolism predominantly focuses on the central role of the cytochrome P450 enzyme system in its bioactivation. nih.govnih.gov CYPs are established as the primary enzymes responsible for the initial α-hydroxylation step, which is considered rate-limiting for many nitrosamines. chemrxiv.orgnih.gov While other enzyme systems are involved in the broader field of xenobiotic metabolism, including conjugation reactions (Phase II metabolism), the activation of NSAR to its ultimate carcinogenic form is consistently attributed to CYP-mediated oxidation in the available research. pjoes.comnih.gov

Deactivation and Detoxification Pathways (in non-human models)

Alongside activation pathways, biological systems possess detoxification mechanisms to neutralize and excrete harmful compounds. For nitrosamines, these include conjugation and direct excretion.

Conjugation Reactions

Detoxification of xenobiotics often involves conjugation reactions, where metabolites are coupled with endogenous molecules to increase their water solubility and facilitate excretion. pjoes.com In the context of nitrosamine metabolism, some metabolites that retain their nitroso group can be conjugated with glucuronic acid, sulfuric acid, or glycine (B1666218) before being excreted in the urine. pjoes.com The synthesis of glucuronides is a common pathway, catalyzed by glucuronyl transferase, which is located in the endoplasmic reticulum. pjoes.com While this is a general pathway for nitrosamines, specific studies detailing the conjugation of N-Nitrosarcosine metabolites are less prominent in the reviewed literature.

Comparative Metabolism of N-Nitrosarcosine with other N-Nitroso Compounds (e.g., NDMA, NNN)

The metabolic fate of N-nitrosamines is a critical determinant of their biological activity. All N-nitroso compounds require metabolic activation to exert their carcinogenic properties, a process typically initiated by cytochrome P450 (CYP) enzymes through α-hydroxylation. dfg.dedntb.gov.ua This enzymatic reaction generates unstable α-hydroxy nitrosamines that decompose to form highly reactive electrophiles, which can then alkylate DNA, initiating the carcinogenic process. dfg.denih.govnih.gov However, the extent and primary pathways of metabolism can vary significantly among different N-nitroso compounds, such as N-Nitrosarcosine (NSAR), N-Nitrosodimethylamine (NDMA), and N'-Nitrosonornicotine (NNN).

N-Nitrosarcosine (NSAR) is notable for being poorly metabolized in rats. nih.gov Studies have shown that a substantial portion, approximately 88%, of an administered dose of NSAR is excreted unchanged in the urine. nih.gov This suggests that the primary metabolic pathway, α-hydroxylation, is inefficient for this compound in rats. The metabolism that does occur leads to the formation of carboxymethylating and methylating intermediates. nih.gov

In stark contrast, N-Nitrosodimethylamine (NDMA) is extensively metabolized in animal models. nih.gov In human liver microsomes, the bioactivation of NDMA is primarily catalyzed by the enzyme P450 2E1. nih.gov The main metabolic pathway is the oxidation of one of the methyl groups (α-methyl hydroxylation). nih.gov In vitro experiments with doubly [¹⁵N]-labeled NDMA indicated that approximately 33–67% of its metabolism in rat liver S-9 fractions proceeds via α-hydroxylation, a figure that rises to about 66% in vivo. acs.org This efficient metabolic activation underscores why NDMA is considered a potent liver carcinogen in multiple animal species. nih.gov

The tobacco-specific nitrosamine, N'-Nitrosonornicotine (NNN), also undergoes metabolic activation via α-carbon hydroxylation. nih.gov This process, studied in cultured human and animal tissues, leads to the formation of reactive alkyldiazohydroxides that can damage DNA. nih.gov However, the efficiency of this activation can vary between tissues and species. nih.gov

The table below summarizes the key metabolic differences between these compounds.

| Compound | Primary Metabolic Pathway | Extent of Metabolism | Key Enzymes | Primary Metabolites/Intermediates | Reference |

|---|---|---|---|---|---|

| N-Nitrosarcosine (NSAR) | α-hydroxylation (inefficient) | Low (approx. 88% excreted unchanged in rats) | Cytochrome P450 (implied) | Carboxymethylating intermediates | nih.gov |

| N-Nitrosodimethylamine (NDMA) | α-methyl hydroxylation | High | P450 2E1 (human liver) | Methyldiazonium ion | nih.govacs.org |

| N'-Nitrosonornicotine (NNN) | α-carbon hydroxylation | Variable depending on tissue/species | Cytochrome P450 | Alkyldiazohydroxides | nih.gov |

Species-Specific Metabolic Differences in Animal Models

The metabolism of N-nitroso compounds exhibits marked species-specific differences, which can significantly influence their toxicological profiles and target organ specificity. nih.govresearchgate.net These differences are often attributed to variations in the expression and activity of metabolic enzymes, such as cytochrome P450s, sulfotransferases, and glucuronyl transferases, among different animal models. nih.govbioivt.com

A classic example of species-specific metabolism is seen in the comparison of rats and Syrian golden hamsters. While rats and hamsters may metabolize certain nitrosamines to the same products, the extent of metabolism and the ratios of these metabolites can differ significantly. nih.gov For instance, in the metabolism of N-nitroso(2-hydroxypropyl)(2-oxopropyl)amine (HPOP), hamsters exhibit a much higher rate of sulfation and are more efficient at reducing it to N-nitrosobis(2-hydroxypropyl)amine (BHP) compared to rats. nih.gov Conversely, rats excrete more unchanged HPOP and its glucuronic acid conjugate. nih.gov This is linked to hamster liver cytosol having approximately 10-fold higher sulfotransferase activity for HPOP, while rat liver has three times greater glucuronyl transferase activity for the same compound. nih.gov

These enzymatic differences have profound implications for carcinogenicity. For many N-nitroso compounds, the esophagus is a primary target for tumor induction in rats, whereas it is rarely affected in hamsters. nih.gov The hamster pancreas, however, is particularly susceptible to tumors induced by β-oxidized derivatives of nitrosodipropylamine like N-nitrosobis(2-oxopropyl)amine (BOP), while the rat pancreas is resistant. researchgate.net

Even with a compound as extensively studied as NDMA, species-specific differences in DNA adduct profiles are observed. In NDMA-exposed Syrian golden hamsters, O⁶-methylguanine was found to be the most persistent DNA adduct in the liver, while N⁷-methylguanine was rapidly excised. mdpi.com This differs from the adduct repair kinetics observed in other species.

The table below illustrates some of these species-specific metabolic differences for various N-nitroso compounds.

| Compound | Animal Model | Key Metabolic Difference | Reference |

|---|---|---|---|

| N-nitroso(2-hydroxypropyl)(2-oxopropyl)amine (HPOP) | Hamster | More rapid sulfation and reduction to BHP. | nih.gov |

| Rat | Higher excretion of unchanged HPOP and its glucuronide conjugate. | nih.gov | |

| General N-Nitroso Compounds | Rat | Esophagus is a common site for tumor induction. | nih.gov |

| Hamster | Esophagus is rarely a site for tumor induction. Pancreas is susceptible to certain compounds. | nih.gov | |

| N-Nitrosodimethylamine (NDMA) | Syrian Golden Hamster | O⁶-methylguanine is the most persistent DNA adduct in the liver. | mdpi.com |

| Rat | Different DNA adduct persistence and repair kinetics compared to hamsters. | dntb.gov.ua |

Influence of Structural Variations on Metabolic Fate

Small variations in the chemical structure of N-nitroso compounds can lead to significant differences in their metabolic fate, reactivity, and resulting biological activity. nih.gov The structure of the substituent groups attached to the amine nitrogen influences steric access to the α-carbon, the primary site of metabolic activation, and can introduce alternative metabolic pathways. dfg.denih.gov

The fundamental mechanism of activation for simple dialkylnitrosamines like NDMA and N-nitrosodiethylamine (NDEA) depends on the presence of a hydrogen atom on the α-carbon, which allows for CYP-mediated hydroxylation. nih.gov The efficiency of this process is affected by the size and nature of the alkyl groups. For instance, larger substituents can sterically hinder the approach of metabolizing enzymes. nih.gov If the alkyl groups on either side of the nitroso function are different, as in N-nitrosomethylethylamine (NMEA), metabolism can occur at either α-carbon, potentially leading to two different DNA alkylating agents (methylating and ethylating). nih.gov The ratio of these adducts can influence organ specificity. mdpi.com

The introduction of functional groups or isotopic substitution can dramatically alter metabolism.

Deuterium (B1214612) Substitution: Replacing hydrogen with deuterium on the α-carbon can slow down the rate of metabolic oxidation due to the kinetic isotope effect. In the case of NMEA, deuteration of the methyl group (NMEA-d₃) resulted in a significant increase in DNA methylation in the esophagus of rats, which correlates with increased esophageal carcinogenicity. mdpi.com This shift is attributed to an increased rate of α-hydroxylation of the non-deuterated ethyl group. mdpi.com

Functional Groups: The presence of labile functional groups like hydroxyl (-OH) or carboxyl (-COOH) groups provides sites for conjugation reactions (e.g., glucuronidation, sulfation) or further oxidation. The metabolic fate of N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN) is a prime example. Its principal urinary metabolite in rats is N-butyl-N-(3-carboxypropyl)nitrosamine (BCPN), which is considered the ultimate bladder carcinogen derived from both BBN and N,N-dibutylnitrosamine (DBN). nih.gov

Geometric Isomerism: Even the spatial arrangement of atoms can affect metabolism. For N-nitroso-N-methyl-N-(2-oxopropyl)amine, which exists as E and Z isomers, studies with isolated rat hepatocytes showed that the E isomer was preferentially metabolized, while the Z isomer was not. researchgate.net

These structural influences highlight the complexity of predicting the metabolic fate of N-nitrosamines, where minor chemical modifications can result in substantially different biological outcomes. nih.gov

Mechanisms of Molecular and Cellular Interaction of N Nitrosarcosine

Interaction with Cellular Macromolecules

Modulation of Gene Expression and Epigenetic Alterations

Research specifically detailing the modulation of gene expression or epigenetic alterations by N-Nitrosarcosine is limited in the provided scientific literature. While general nitrosamines and related compounds have been investigated for their genotoxic and carcinogenic potential, which often involves alterations in gene expression and epigenetic landscapes frontiersin.orgnih.govresearchgate.netmedsci.org, direct evidence for N-Nitrosarcosine's specific mechanisms in these areas is not extensively documented in the retrieved sources. Studies on other nitrosamines, such as N-nitrosodiethylamine (NDEA) and N-nitrosodimethylamine (NDMA), suggest that reactive oxygen species (ROS) formation plays a role in deregulating gene expression patterns relevant to chemical carcinogenesis nih.gov. Furthermore, nitric oxide (NO), a related molecule, has been shown to influence gene expression and epigenetic modifications, including histone acetylation and methylation nih.govnih.gov. However, these findings are not directly attributable to N-Nitrosarcosine without further specific research.

Table 4.2.3.1: Gene Expression and Epigenetic Alterations Associated with N-Nitrosarcosine

| Gene/Pathway Affected | Observed Change | Specific Mechanism | Cell Type/Model | Reference |

| (No specific data found for N-Nitrosarcosine) |

Cellular Responses and Signaling Pathways

The following subsections detail the known effects of N-Nitrosarcosine on various cellular responses and signaling pathways, based on available scientific data.

Induction of Apoptosis and Necrosis in Cell Culture Models

Direct studies investigating the induction of apoptosis or necrosis by N-Nitrosarcosine in cell culture models are not prominently featured in the provided search results. While other N-nitrosamines, such as N-nitrosopiperidine (NPIP) and N-nitrosodibutylamine (NDBA), have been shown to induce apoptosis and reactive oxygen species (ROS) production in human leukemia cells (HL-60) nih.gov, and nitric oxide (NO) can induce either necrotic or apoptotic cell death depending on concentration and cell type nih.govnih.govnih.gov, specific data for N-Nitrosarcosine is lacking. General information indicates that N-nitroso compounds (NOCs) are considered potentially carcinogenic researchgate.net, and some nitrosamines are known to cause DNA damage and cell death nih.gov. However, the specific mechanisms by which N-Nitrosarcosine might trigger apoptosis or necrosis remain to be elucidated.

Table 4.3.1.1: Apoptosis and Necrosis Induction by N-Nitrosarcosine in Cell Culture

| Cell Line | Treatment | Observed Effect (Apoptosis/Necrosis) | Concentration/Time | Key Markers | Reference |

| (No specific data found for N-Nitrosarcosine) |

Effects on Cell Proliferation and Differentiation

Information regarding the specific effects of N-Nitrosarcosine on cell proliferation and differentiation is not detailed in the retrieved scientific literature. General research indicates that disruptions in cell communication systems can lead to imbalances in cell proliferation and differentiation, contributing to tumor processes frontiersin.org. Nitric oxide (NO) has been described as a modulator of cell proliferation and differentiation, with effects varying by cell type and concentration nih.gov. Similarly, other nitrosamines and related compounds have been implicated in affecting cell proliferation and angiogenesis researchgate.netnih.gov. However, specific studies detailing N-Nitrosarcosine's impact on these cellular processes are not available in the provided snippets.

Table 4.3.2.1: Effects of N-Nitrosarcosine on Cell Proliferation and Differentiation

| Cell Type/Model | Measured Parameter | Observed Effect | Concentration/Time | Signaling Pathways Involved | Reference |

| (No specific data found for N-Nitrosarcosine) |

Mitochondrial Dysfunction and Energy Metabolism Perturbations

The impact of N-Nitrosarcosine on mitochondrial function and energy metabolism has not been specifically detailed in the provided search results. Studies on other nitrosamines, such as N-nitrosodiethylamine (NDEA), have demonstrated dose-dependent impairments in ATP production and mitochondrial function in cultured neurons nih.gov. Nitrosamines, in general, can increase oxidative stress, which is closely linked to mitochondrial dysfunction nih.govbiospective.commdpi.comnih.gov. Nitric oxide (NO) can also influence mitochondrial respiration and ATP depletion, contributing to cell death nih.gov. Mitochondrial dysfunction is characterized by various mechanisms, including impaired ATP production, increased reactive oxygen species (ROS) generation, and disruptions in cellular energy metabolism biospective.commdpi.comnih.gov. However, direct research linking N-Nitrosarcosine to these specific perturbations is not available in the current literature review.

Table 4.3.3.1: Mitochondrial Dysfunction and Energy Metabolism Perturbations by N-Nitrosarcosine

| Cellular Component/Metabolic Pathway | Measured Parameter | Observed Change | Concentration/Time | Associated Mechanisms | Reference |

| (No specific data found for N-Nitrosarcosine) |

Compound List:

N-Nitrosarcosine (NSAR)

N-nitrosopiperidine (NPIP)

N-nitrosodibutylamine (NDBA)

Nitric Oxide (NO)

N-nitrosodiethylamine (NDEA)

N-nitrosodimethylamine (NDMA)

N-nitrosomethylethylamine (NMEA)

N-methyl-N-nitrosourea (MNU)

N-nitrosopyrrolidine

N-nitrosoproline (NPRO)

NNK (N'-nitroso-N-methyl-4-(3-pyridyl)-1-butanone)

N-nitroso compounds (NOCs)

Analytical Methodologies for N Nitrosarcosine Quantification and Identification

Chromatographic Separation Techniques

Chromatography plays a pivotal role in isolating N-Nitrosarcosine from complex sample matrices, enabling subsequent detection and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) has been a traditional method for the analysis of N-nitrosamines, including N-Nitrosarcosine nih.govpmda.go.jp. While GC-MS offers increased sensitivity and selectivity pmda.go.jp, N-Nitrosarcosine, being a polar and relatively non-volatile compound, often requires derivatization prior to GC analysis to enhance its volatility and improve its chromatographic behavior researchgate.netnih.govsigmaaldrich.com. Common derivatization agents include pentafluorobenzyl bromide (PFBBr) and p-toluenesulfonyl chloride researchgate.netnih.govnih.gov. The use of a Thermal Energy Analyzer (TEA) as a detector for GC analysis of N-nitrosamines is also well-established, offering high sensitivity for the N-nitroso group pmda.go.jpcoresta.org. However, limitations of GC-MS include potential thermal degradation of the analyte and challenges in analyzing non-volatile nitrosamines pmda.go.jp.

Table 1: GC-MS Analytical Approaches for N-Nitrosarcosine

| Technique | Detector | Derivatization Agent | Key Findings / Notes | References |

| GC-MS | TEA | Not specified (traditional) | Traditional method for N-nitrosamines, highly sensitive for the N-nitroso group pmda.go.jpcoresta.org. | pmda.go.jpcoresta.org |

| GC-MS | MS | PFBBr, p-toluenesulfonyl chloride | PFBBr is a common derivatization agent for N-nitrosamines nih.govnih.gov. Derivatization enhances volatility and chromatographic performance researchgate.netnih.govsigmaaldrich.com. Offers increased sensitivity and selectivity pmda.go.jp. Susceptible to thermal degradation and limitations with non-volatile compounds pmda.go.jp. | nih.govpmda.go.jpresearchgate.netnih.govsigmaaldrich.comnih.gov |

High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the analysis of N-Nitrosarcosine nih.govscirp.orgeuropa.eu. While UV detection can be employed, the N-NO chromophore exhibits low molar absorptivity, resulting in limited sensitivity and detectability pmda.go.jp. To overcome this, methods often incorporate post-column photolysis and subsequent colorimetric detection using reagents like the Griess reagent to enhance sensitivity and specificity scirp.orgnih.gov. Mass Spectrometry (MS) detection, particularly tandem mass spectrometry (LC-MS/MS), is preferred for its superior sensitivity and selectivity, often obviating the need for derivatization ijpsjournal.compsu.edulcms.czresearchgate.netsigmaaldrich.comchromatographyonline.comnih.gov.

Table 2: HPLC Analytical Approaches for N-Nitrosarcosine

| Technique | Column Type | Mobile Phase / Additives | Detection Mode | Key Findings / Notes | References |

| HPLC | C18 | Methanol-water-acetonitrile + ion-pairing agent (e.g., cetyltrimethylammonium chloride) | ESI-MS | Used for N-nitrososarcosine and related N-nitrosoamino acids nih.gov. Ion-pairing agents improve retention of polar compounds nih.gov. | scirp.orgnih.gov |

| HPLC | Obelisc N (HILIC mixed-mode) | Ammonium formate | UV, MS compatible | Retains NSAR via hydrophilic and anion-exchange interactions sielc.comsielc.comuvison.com. Capable of separating syn and anti conformers by pH adjustment sielc.com. Suitable for highly polar compounds sielc.comsielc.comglsciencesinc.com. | sielc.comsielc.comuvison.com |

| HPLC | Various (e.g., C18) | Varied | UV | Requires post-column photolysis/derivatization for enhanced sensitivity scirp.orgnih.gov. Direct UV detection has low sensitivity for the N-NO group pmda.go.jp. | pmda.go.jpscirp.orgnih.gov |

HILIC is particularly advantageous for the analysis of polar compounds like N-Nitrosarcosine coresta.orgsielc.comsielc.comglsciencesinc.com. A notable application involves the use of mixed-mode HILIC columns, such as the Obelisc N column, which employs both hydrophilic interaction and anion-exchange mechanisms for retention sielc.comsielc.comuvison.com. This approach allows for the separation of N-Nitrosarcosine's syn and anti conformers by manipulating the mobile phase pH sielc.com. HILIC offers a distinct selectivity profile compared to traditional reversed-phase chromatography for polar analytes glsciencesinc.com.

Reversed-Phase (RP) HPLC, often employing C18 stationary phases, is a common technique for N-Nitrosarcosine scirp.orgnih.gov. To improve the retention of polar N-nitrosamines, ion-pairing agents, such as cetyltrimethylammonium chloride, are frequently used in conjunction with RP-HPLC nih.gov. Ion-exchange chromatography (IEX) can also be applied for the separation of charged molecules mabion.eushimadzu.nlksu.edu.sa. Given that N-Nitrosarcosine is slightly acidic sielc.com, it can interact with ion-exchange matrices. Mixed-mode columns, as mentioned, effectively combine HILIC and ion-exchange functionalities sielc.comsielc.comuvison.com.

Thin Layer Chromatography (TLC) offers a convenient and cost-effective method for the screening and monitoring of N-Nitrosarcosine formation in samples nih.gov. While less quantitative than other chromatographic techniques, its simplicity makes it valuable for initial assessments and process monitoring nih.gov.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes

Spectrometric and Hyphenated Techniques

Hyphenated techniques, which combine chromatographic separation with spectroscopic detection, provide the highest levels of sensitivity and specificity required for N-Nitrosarcosine analysis.

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is a cornerstone in modern N-Nitrosarcosine analysis coresta.orgpsu.edulcms.czresearchgate.netchromatographyonline.com. This approach, often utilizing negative electrospray ionization (ESI) mode, allows for sensitive and selective detection of N-Nitrosarcosine, frequently without the need for derivatization coresta.orgpsu.edu. Methods employing HILIC columns in conjunction with LC-MS/MS have demonstrated robust performance, with reported limits of quantification (LOQ) as low as 14 ng/g coresta.org. For instance, a validated LC-MS/MS method using a HILIC column and NSAR-D3 as an internal standard achieved an LOQ of 91.0 ng/g and good linearity (R² ≥ 0.999) psu.edu. High-Resolution Accurate-Mass Mass Spectrometry (LC-HRMS) is also employed, offering precise mass measurements for confident identification and quantification, with reported LODs as low as 0.4 ng/L in water matrices lcms.czchromatographyonline.com.

Nuclear Magnetic Resonance (NMR) spectroscopy can be utilized to characterize N-Nitrosarcosine, specifically for assigning its syn and anti conformers and determining their respective ratios, which can influence MS responses coresta.org.

Table 3: Hyphenated Techniques for N-Nitrosarcosine Analysis

| Technique | Detector | Key Findings / Notes | Validation Data (if specified for N-Nitrosarcosine) | References |

| LC-MS/MS | Triple Quadrupole MS (negative ionization) | Utilizes HILIC mode (Liquid Separation Cell Tech. Column) coresta.org. Sample preparation involves extraction with 2% formic acid and SPE clean-up coresta.org. NSAR-D3 is used as an internal standard for quantification coresta.org. Capable of separating syn/anti conformers coresta.org. Offers high sensitivity and selectivity, often without derivatization psu.edu. | LOQ: 14 ng/g (CRP2), 28 ng/g (CRP3) coresta.org. Linearity: R² ≥ 0.999 psu.edu. Recovery: 17% (CRP2), 9% (CRP3) coresta.org. | coresta.orgpsu.educhromatographyonline.com |

| LC-HRMS | Orbitrap MS | Employs UHPLC with a C18 column lcms.cz. Mobile phases typically include water/methanol (B129727) with formic acid lcms.cz. | Linearity: R² > 0.999 lcms.cz. LOD: 0.4-12 ng/L (in water) lcms.cz. Recovery: 68-83% (in water) lcms.cz. | lcms.czchromatographyonline.com |

| GC-TEA | TEA | A traditional detector for N-nitrosamines, providing high sensitivity pmda.go.jpcoresta.org. | Not specified for N-Nitrosarcosine. | pmda.go.jpcoresta.org |

| LC-UV | UV | Generally requires post-column photolysis and derivatization for adequate sensitivity due to the low molar absorptivity of the N-NO group pmda.go.jpscirp.orgnih.gov. | Not specified for N-Nitrosarcosine. | pmda.go.jpscirp.orgnih.gov |

| NMR | N/A | Used for structural elucidation, specifically for assigning syn/anti conformers and determining their ratios coresta.org. | Not applicable for quantification. | coresta.org |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-HRMS) Development

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) has become a cornerstone for the analysis of N-Nitrosarcosine, offering high sensitivity and specificity. Both tandem mass spectrometry (LC-MS/MS) and high-resolution accurate-mass (LC-HRMS) mass spectrometry are employed for its quantification and identification.

Optimization of Mobile Phases and Ionization Conditions

The polar nature of N-Nitrosarcosine presents challenges for chromatographic separation and ionization. Hydrophilic Interaction Liquid Chromatography (HILIC) has been successfully employed, often using columns like the Obelisc N, which utilizes a mixed-mode approach combining hydrophilic and anion-exchange interactions for retention coresta.orgsielc.com. Mobile phases typically consist of aqueous buffers with organic modifiers such as methanol or acetonitrile, often with additives like formic acid to improve peak shape and ionization efficiency coresta.orgmdpi.comrjptonline.orgnih.govlcms.czjfda-online.comdocuchem.com.

For ionization, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are utilized. While ESI is suitable for many polar compounds, APCI is often preferred for smaller, more volatile nitrosamines due to potentially lower background interference shimadzu.complasmion.com. However, studies have shown that ESI can also be effective for nitrosamine (B1359907) determination, with optimization of source parameters like temperature, gas flow rates, and voltages being critical for maximizing sensitivity nih.govjfda-online.comnih.govresearchgate.net. The choice between ESI and APCI can depend on the specific nitrosamines being analyzed and the matrix shimadzu.complasmion.com.

Isotope Dilution Mass Spectrometry for Enhanced Accuracy

To achieve highly accurate quantification, Isotope Dilution Mass Spectrometry (IDMS) is frequently employed psu.edursc.orgrsc.orgnih.gov. This technique involves using an isotopically labeled analog of N-Nitrosarcosine (e.g., N-Nitrosarcosine-D3) as an internal standard coresta.orgpsu.edu. The labeled standard behaves identically to the native analyte during sample preparation and instrumental analysis, compensating for variations in recovery and matrix effects, thereby significantly enhancing the accuracy and precision of the results psu.edursc.orgnih.gov.

Thermal Energy Analysis (TEA) for N-Nitroso Specific Detection

Thermal Energy Analysis (TEA) is a highly specific detector for N-nitroso compounds, including N-Nitrosarcosine cdc.govusp.orgmanufacturingchemist.compharmtech.comnih.govellutia.comfilab.frselectscience.net. TEA operates by selectively cleaving the N-NO bond through pyrolysis, liberating nitric oxide (NO) which then reacts with ozone to produce a chemiluminescent signal usp.orgmanufacturingchemist.compharmtech.com. This mechanism confers exceptional selectivity for nitrosamines, minimizing interference from other compounds cdc.govusp.orgmanufacturingchemist.compharmtech.com. TEA can be coupled with Gas Chromatography (GC-TEA) or, with appropriate interfaces, with Liquid Chromatography (LC-TEA) manufacturingchemist.compharmtech.com. While TEA is specific for the nitroso functional group, it does not inherently differentiate between individual nitrosamines without prior chromatographic separation usp.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is invaluable for the structural elucidation and confirmation of N-Nitrosarcosine uni-muenchen.denih.govnih.govmdpi.comresearchgate.net. NMR provides detailed information about the molecular structure, including the arrangement of atoms and functional groups. For N-Nitrosarcosine, NMR studies have been instrumental in identifying and characterizing its syn and anti conformers, which arise due to restricted rotation around the N-N bond coresta.orgmdpi.com. These conformers can exhibit different chromatographic retention times and ionization efficiencies in MS, making their identification important for comprehensive analysis coresta.orgmdpi.com. NMR data, such as chemical shifts for ¹H and ¹³C nuclei, are essential for verifying the identity and purity of synthesized or isolated NSAR uni-muenchen.demdpi.com.

Vibrational Spectroscopy (IR, Raman) for Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides complementary information for the characterization of N-Nitrosarcosine by identifying specific functional groups and molecular vibrations uni-muenchen.denih.govpw.edu.plresearchgate.net. IR spectroscopy typically reveals characteristic absorption bands related to N=O stretching and N-N stretching vibrations, which are indicative of the nitroso group and the N-N bond within the molecule uni-muenchen.depw.edu.pl. Raman spectroscopy can offer similar structural insights. These techniques are useful for confirming the presence of the nitroso functionality and for general sample characterization, especially when coupled with other analytical methods uni-muenchen.denih.govpw.edu.pl.

Sample Preparation and Enrichment Strategies

Effective sample preparation is critical for the successful analysis of N-Nitrosarcosine, particularly given its often low concentrations in complex matrices like food, tobacco, and pharmaceuticals coresta.orglcms.czpsu.edursc.orgnih.govsciex.comthermofisher.comchrom-china.com. Common strategies include:

Extraction: Aqueous extraction with dilute acids, such as 2% formic acid, is frequently used to extract polar compounds like N-Nitrosarcosine from solid matrices coresta.orgpsu.edu. Other methods may involve liquid-liquid extraction with organic solvents like dichloromethane (B109758) thermofisher.comedqm.eu.

Clean-up: Solid-supported liquid-liquid extraction (SSLLE) or Solid Phase Extraction (SPE) are employed to remove interfering matrix components and concentrate the analyte coresta.orglcms.czpsu.edunih.gov. For example, using a HILIC column for clean-up can be effective for polar compounds coresta.org.

Derivatization (Less Common for LC-MS): While historically GC-TEA methods often involved derivatization steps, modern LC-MS/MS methods generally aim to analyze N-Nitrosarcosine directly without derivatization, simplifying the workflow psu.edusciex.com.

Enrichment: Techniques like SPE or HILIC can also serve as enrichment steps, increasing the concentration of NSAR before instrumental analysis, thereby improving detection limits coresta.orglcms.cznih.gov.

The choice of sample preparation method depends heavily on the matrix and the specific analytical technique being used, aiming to maximize analyte recovery while minimizing co-extraction of interfering substances.

Solid-Phase Extraction (SPE) and Microextraction (SPME)

Solid-Phase Extraction (SPE) is a widely adopted technique for the sample preparation of nitrosamines, including N-Nitrosarcosine, due to its ability to purify, fractionate, and concentrate analytes while minimizing solvent consumption chromatographyonline.comsigmaaldrich.com. Various SPE sorbent materials have been employed. Activated carbon SPE cartridges are effective for polar analytes like nitrosamines, offering a high surface area suitable for their extraction from water phenomenex.comspectroscopyonline.comthermofisher.com. For instance, EPA Method 521 utilizes coconut charcoal SPE cartridges for nitrosamines in drinking water, eluting the analytes with methylene (B1212753) chloride spectroscopyonline.comthermofisher.com. In pharmaceutical analysis, cartridges such as Strata X-C have demonstrated effectiveness for the simultaneous analysis of multiple nitrosamines nih.gov. Tandem SPE configurations, combining different sorbent types like Oasis HLB and Coconut charcoal, have also been developed for comprehensive nitrosamine extraction from drinking water, achieving high recovery rates google.com.

Supported Liquid-Liquid (SL-L) extraction has been specifically applied to N-Nitrosarcosine analysis in tobacco and smokeless tobacco products, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This approach offers a simpler extraction and cleanup procedure compared to older methods, notably without requiring derivatization psu.edursc.org.

Solid-Phase Microextraction (SPME) represents another microextraction technique used for nitrosamine analysis. SPME is a solvent-free method that employs coated fibers to extract and concentrate analytes from samples before analysis by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) sigmaaldrich.com. It combines sampling, isolation, and enrichment into a single step, making it efficient for various matrices, including water sigmaaldrich.comnih.gov.

Derivatization Techniques for Enhanced Detectability

While advanced detection methods have reduced the reliance on derivatization, it remains a valuable strategy for enhancing the detectability of certain nitrosamines. Derivatization can improve chromatographic behavior and increase mass response, thereby lowering instrumental detection limits researchgate.net. For example, nitrosamines can undergo denitrosation followed by sulfonylation with p-toluenesulfonyl chloride for analysis by GC-Mass Spectrometry (GC-MS), leading to approximately a 20-fold decrease in instrumental detection limits compared to non-derivatized samples researchgate.net. Another approach involves using pentafluorobenzyl bromide (PFBBr) for derivatization in GC-Negative Chemical Ionization Mass Spectrometry (GC-NCI-MS) to analyze compounds like N-nitrosoproline (NPRO) nih.gov.

However, modern analytical techniques, such as LC-MS/MS, have enabled the direct analysis of N-Nitrosarcosine without the need for derivatization, simplifying the process and potentially improving accuracy and robustness psu.edursc.org.

Method Validation and Performance Characteristics in Research Applications

The validation of analytical methods is critical to ensure reliable and accurate results, especially when dealing with trace-level analytes like N-Nitrosarcosine, which are often subject to stringent regulatory limits nih.gov. Key performance characteristics include sensitivity, selectivity, accuracy, precision, and linearity.

Sensitivity, Selectivity, and Limit of Detection Studies

High sensitivity and selectivity are paramount for N-nitrosamine analysis due to their low acceptable intake limits and potential for interference from matrix components nih.gov. Selectivity is typically achieved through advanced detection techniques like tandem mass spectrometry (MS/MS) psu.eduresolvemass.ca.

Specific performance data for N-Nitrosarcosine and related nitrosamines highlight the capabilities of various methods:

An LC-MS/MS method developed for N-Nitrosarcosine reported a Limit of Detection (LOD) of 27.3 ng/g and a Limit of Quantification (LOQ) of 91.0 ng/g psu.edursc.org.

For general nitrosamine impurities in pharmaceutical substances, an HPLC-MS/MS method achieved an LOD of 0.2 ng/mL nih.gov.

GC-MS analysis of N-Nitroso-N-methylurea (NMU) demonstrated sensitivities of 0.03 ppb, while HPLC-Thermal Energy Analyzer (TEA) methods reported 0.5 ppb researchgate.net.

GC-MS analysis of derivatized nitrosamines can yield instrumental detection limits in the range of 0.016 to 0.053 ng researchgate.net.

EPA Method 521, employing GC-MS/MS, is designed for sensitive nitrosamine analysis, with established limits such as 7 ng/L for N-nitrosodimethylamine (NDMA) spectroscopyonline.com.

Linearity, a measure of the method's ability to obtain results directly proportional to the analyte concentration, is also a critical parameter. For NSAR, an LC-MS/MS method demonstrated excellent linearity with a correlation coefficient (R²) of ≥ 0.999 over a concentration range of 3–2000 ng/mL psu.edursc.org. Other validated methods for nitrosamines have also reported excellent linearity across wide analytical ranges nih.govnih.gov.

Table 1: Performance Characteristics of Analytical Methods for N-Nitrosarcosine and Related Nitrosamines

| Method/Technique | Analyte Focus | LOD (Limit of Detection) | LOQ (Limit of Quantification) | Linearity (R²) | Accuracy (% Recovery/RE) | Precision (%RSD) | Matrix Examples | References |

| LC-MS/MS | N-Nitrososarcosine (NSAR) | 27.3 ng/g | 91.0 ng/g | ≥ 0.999 | Not specified | 7.94% (n=100) | Tobacco, Smokeless Tobacco | psu.edursc.org |

| HPLC-MS/MS (APCI) | Nitrosamine Impurities | 0.2 ng/mL | Not specified | Not specified | 80-120% | ≤ 10% | Pharmaceuticals | nih.gov |

| GC-MS/MS (EPA 521) | Nitrosamines (e.g., NDMA) | 7 ng/L (for NDMA) | Not specified | Not specified | Not specified | Not specified | Drinking Water | spectroscopyonline.com |

| GC-MS | NMU | 0.03 ppb | Not specified | Not specified | Not specified | Not specified | Cured Meats | researchgate.net |

| HPLC-TEA | NMU | 0.5 ppb | Not specified | Not specified | Not specified | Not specified | Cured Meats | researchgate.net |

| GC-MS (derivatized) | Nitrosamines (general) | 0.016–0.053 ng (instrumental) | Not specified | Not specified | Not specified | Not specified | Various | researchgate.net |

| LC-HRMS | 13 Nitrosamines | ≤ 30% of AI limits | ≤ 30% of AI limits | Excellent | Excellent | Excellent | Pharmaceuticals | nih.gov |

Accuracy, Precision, and Recovery Assessments

Accuracy, precision, and recovery are fundamental parameters in method validation. Accuracy quantifies how close the measured value is to the true value, often expressed as percent recovery or percent relative error europa.euaustinpublishinggroup.com. For nitrosamine analysis, acceptable recovery ranges are typically between 80% and 120% nih.gov, with validation studies aiming for mean accuracy within ±15.0% of the nominal value austinpublishinggroup.com.

Precision refers to the agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample europa.eu. It is commonly assessed through repeatability (intra-assay precision) and intermediate precision, with results typically reported as relative standard deviation (RSD) or coefficient of variation (CV) europa.euaustinpublishinggroup.com. For NSAR analysis using LC-MS/MS, a good precision was demonstrated with an RSD of 7.94% for specific samples psu.edursc.org. Generally, CV values should not exceed 15% for quality control samples, except for the lower limit of quantification (LLOQ), where up to 20% is acceptable austinpublishinggroup.com. Method validation studies have consistently shown excellent precision for various nitrosamine analytical methods nih.govnih.gov.

Recovery is a measure of the efficiency of the extraction and analysis process, calculated as the ratio of the amount of analyte recovered to the amount initially present or spiked into the sample nih.govaustinpublishinggroup.com. Validation protocols assess recovery by comparing the detector response from an amount of analyte added to and extracted from a sample matrix against the response obtained from the pure standard austinpublishinggroup.com.

Table 2: SPE/SPME Techniques for Nitrosamine Analysis

| Technique | Sorbent/Material | Matrix | Detection Method | Key Features/Advantages | References |

| SPE | Activated Carbon | Water, Drinking Water | GC-MS/MS | Efficient for polar analytes, high surface area | phenomenex.comspectroscopyonline.comthermofisher.com |

| SPE | Strata X-C | Pharmaceuticals | LC-HRMS | Simultaneous analysis of multiple nitrosamines | nih.gov |

| SPE | Oasis HLB, Coconut Charcoal (in series) | Drinking Water | GC-MS/MS | Tandem extraction for various polarities, high recovery | google.com |

| SL-L Extraction | Supported Liquid-Liquid Cartridge | Tobacco, Smokeless Tobacco | LC-MS/MS | Simpler cleanup, no derivatization needed for NSAR | psu.edursc.org |

| SPME | Coated Fibers | Water, various | GC/HPLC | Solvent-free, combines sampling/isolation/enrichment | sigmaaldrich.comnih.gov |

Environmental Fate and Distribution of N Nitrosarcosine

Occurrence and Detection in Environmental Compartments

The presence and detection of N-Nitrosarcosine in different environmental matrices are influenced by its formation pathways and environmental conditions. While direct quantitative data on its widespread occurrence in all environmental compartments is limited within the reviewed search results, certain aspects of its presence and potential formation have been noted.

Atmospheric PresenceEvidence suggests that N-Nitrosarcosine can potentially form within the atmospheric aqueous phase, specifically in fog and cloud waterresearchgate.netgassnova.no. This formation implies a possible presence of N-Nitrosarcosine in atmospheric aerosols or water droplets. However, direct measurements or specific detection data for N-Nitrosarcosine in ambient air are not detailed in the reviewed literature.

Occurrence and Detection Summary

| Environmental Compartment | Reported Occurrence/Formation | Detection Data (as per search results) | Potential Sources/Formation Pathways |

| Aquatic Systems | Potential formation in atmospheric aqueous phase (fog, clouds) | Limited direct detection data in drinking water, groundwater, or surface water. General mention of nitrosamines in surface water researchgate.net. | Formation in atmospheric aqueous phase researchgate.netgassnova.no. |

| Soil and Sediment Matrices | Not specified | No direct detection data found. | Not specified. |

| Atmospheric Presence | Potential formation in atmospheric aqueous phase | May be present in fog/cloud water researchgate.netgassnova.no. Specific measurements in air not detailed. | Formation in atmospheric aqueous phase researchgate.netgassnova.no. |

Degradation and Transformation Processes in the Environment

The stability and transformation of N-Nitrosarcosine in the environment are influenced by various physical and chemical processes.

Biodegradation and Microbial ActivityInformation regarding the biodegradation of N-Nitrosarcosine by microbial activity is not available in the reviewed search results. Therefore, the role of microorganisms in the environmental breakdown or transformation of N-Nitrosarcosine cannot be assessed based on the current data.

Degradation and Transformation Summary

| Process | Environmental Medium | Key Factors Influencing Process | Specific Pathways/Rates (as per search results) |

| Photolysis/UV Degradation | Water | pH, Temperature | Transformed via photochemical reaction amazonaws.com. |

| Biodegradation | Various | Microbial activity | No information found. |

Compound List:

N-Nitrosarcosine

Hydrolysis and Chemical Stability under Environmental Conditions

N-Nitrosarcosine exhibits limited stability in aqueous environments, particularly under varying pH and temperature conditions evitachem.com. The free acid form of N-Nitrosarcosine is known to be unstable in aqueous solution, with observed concentration decreases exceeding 10% within a 24-hour period nih.gov. Furthermore, it is sensitive to light, especially ultraviolet (UV) radiation, which can contribute to its degradation nih.gov.

Hydrolysis is considered a significant environmental fate process for N-Nitrosarcosine due to the presence of functional groups susceptible to hydrolysis under typical environmental pH ranges of 5 to 9 nih.gov. The compound's stability is markedly influenced by pH and temperature evitachem.com. Data from studies conducted at 100°C in phosphate (B84403) buffers illustrate a clear dependence of N-Nitrosarcosine's half-life on pH:

| pH | Half-life (days) |

| 2.2 | 0.3 |

| 4.0 | 1.7 |

| 5.5 | 18 |

| 7.0 | 25 |

| 8.5 | 67 |

| 11.0 | 120 |

| 12.2 | 120 |

Table 1: Half-lives of N-Nitrosarcosine at 100°C in Phosphate Buffers at various pH values nih.gov.

At elevated temperatures, specifically between 180°C and 190°C, N-Nitrosarcosine can undergo partial decarboxylation, yielding N-nitrosodimethylamine nih.gov. Additionally, strong oxidizing agents, such as peracids, can oxidize it to the corresponding nitramine nih.gov.

Mobility and Transport in Environmental Systems

The mobility and transport of N-Nitrosarcosine in environmental systems are primarily dictated by its chemical properties, including its solubility, adsorption characteristics, and potential for volatilization and bioconcentration.

Soil Adsorption and Leaching Potential

N-Nitrosarcosine is predicted to exhibit very high mobility in soil environments nih.gov. This prediction is largely based on its estimated soil organic carbon-water (B12546825) partitioning coefficient (Koc) of 3 nih.gov. A low Koc value indicates a limited tendency for the compound to adsorb to soil particles, particularly organic matter and clay.

The estimated pKa of N-Nitrosarcosine is 3.63 nih.gov. This value suggests that under typical environmental pH conditions (pH 5-9), the compound will predominantly exist in its anionic form nih.gov. Anionic species generally demonstrate weaker adsorption to soil matrices compared to their neutral counterparts, further contributing to high mobility nih.govnih.gov. Consequently, N-Nitrosarcosine has a significant potential to be transported through the soil profile with percolating water, increasing the risk of leaching into groundwater nih.gov. In contrast, compounds with higher Koc values, such as N-nitrosodiphenylamine (estimated Koc 830-1,830), are considered to have low mobility in soil and are not expected to leach significantly cdc.gov.

Bioconcentration Potential in Aquatic Organisms (theoretical predictions)

The potential for N-Nitrosarcosine to bioconcentrate in aquatic organisms is predicted to be low nih.gov. An estimated bioconcentration factor (BCF) of 3 suggests minimal accumulation in the tissues of aquatic organisms nih.gov. For comparative context, N-nitrosodimethylamine (NDMA), another nitrosamine (B1359907), also has a low bioconcentration potential with an estimated BCF of 3 epa.gov. Generally, a logarithm of the octanol-water partition coefficient (log Kow) greater than 3 is used as an indicator for potential bioaccumulation in aquatic life ugr.es. Without a specific log Kow value for N-Nitrosarcosine, the low estimated BCF serves as the primary indicator of its limited bioaccumulation potential.

Compound List:

N-Nitrosarcosine

N-nitrosodimethylamine (NDMA)

N-nitrosodi-n-propylamine

N-nitrosodiphenylamine

N-nitrosonornicotine

N-nitrosopiperidine (NPIP)

N-nitrosopyrrolidine (NPYR)

N-Nitroso-N-methylurea (NMU)

Synthetic Chemistry and Derivatization of N Nitrosarcosine for Research Purposes

Laboratory Synthesis Methods for N-Nitrosarcosine

The primary laboratory-scale synthesis of N-Nitrosarcosine involves the direct nitrosation of its parent amino acid, sarcosine (B1681465). This reaction is a classic example of N-nitrosamine formation from a secondary amine precursor.

N-Nitrosarcosine is commonly prepared through the reaction of sarcosine (N-methylglycine) with a nitrosating agent in an acidic solution nih.gov. The most conventional method involves using sodium nitrite (B80452) (NaNO₂) as the source of the nitroso group. In this procedure, sarcosine is dissolved in an aqueous solution, which is then acidified. A solution of sodium nitrite is subsequently added, leading to the formation of nitrous acid (HNO₂) in situ. The nitrous acid then reacts with the secondary amine group of sarcosine to yield N-Nitrosarcosine nih.gov.

Another documented method involves passing nitrous acid fumes directly through a solution containing sarcosine to achieve the same transformation nih.gov. More contemporary methods for the N-nitrosation of secondary amines, which are applicable to sarcosine, utilize alternative nitrosating agents under specific conditions. For instance, tert-butyl nitrite (TBN) can be used, often under solvent-free conditions, providing an efficient route to N-nitrosamines rsc.org.

| Nitrosating Agent | Precursor | Typical Conditions | Reference |

|---|---|---|---|

| Sodium Nitrite (NaNO₂) | Sarcosine | Aqueous acidic solution (e.g., HCl or H₂SO₄) | nih.gov |

| Nitrous Acid Fumes | Sarcosine | Passed through sarcosine solution | nih.gov |

| tert-Butyl Nitrite (TBN) | Secondary Amines (e.g., Sarcosine) | Solvent-free, mild conditions | rsc.org |

The efficiency and yield of N-Nitrosarcosine synthesis are highly dependent on several key reaction parameters. The optimization of these conditions is crucial for maximizing product formation while minimizing side reactions and the degradation of the product.

pH: The rate of nitrosation is critically dependent on the pH of the reaction medium. The reaction is typically acid-catalyzed, as the formation of the active nitrosating species, such as the nitrosonium ion (NO⁺), is favored under acidic conditions. However, excessively low pH can lead to the protonation of the secondary amine, rendering it unreactive. Therefore, the optimal pH for the nitrosation of most secondary amines is in the weakly acidic range.

Temperature: Temperature influences the reaction rate. While moderate heating can increase the rate of formation, higher temperatures can also lead to the decomposition of nitrous acid and the N-nitrosamine product. Reactions are often carried out at or below room temperature to ensure the stability of the reactants and products.

Concentration: The concentrations of both the sarcosine precursor and the nitrosating agent play a significant role. Studies on nitrosamino acid formation have shown that the yield is proportional to the concentration of the amino acid and to the square of the nitrite concentration nih.gov. This indicates a second-order dependence on the nitrosating agent, which is a key consideration for optimizing reaction stoichiometry. The presence of other compounds, such as ascorbic acid (Vitamin C), can inhibit the reaction by reducing the nitrosating agent, while species like thiocyanate (B1210189) can catalyze it nih.gov.

| Parameter | Effect on N-Nitrosation Yield | Optimal Range/Condition |

|---|---|---|

| pH | Crucial for formation of active nitrosating species; rate is pH-dependent. | Weakly acidic. |

| Temperature | Affects reaction rate and stability of reactants/products. | Generally at or below room temperature. |

| Concentration | Yield is proportional to the precursor concentration and the square of the nitrite concentration. nih.gov | Stoichiometry should be carefully controlled based on kinetic data. |

Synthesis of Isotopically Labeled N-Nitrosarcosine for Tracing Studies

Isotopically labeled compounds are invaluable tools in metabolic and pharmacokinetic research, allowing for the precise tracking of molecules within biological systems symeres.com. The synthesis of labeled N-Nitrosarcosine typically involves the incorporation of stable isotopes such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N).

The incorporation of stable isotopes into the N-Nitrosarcosine molecule is achieved by using isotopically enriched starting materials in the synthesis pathway symeres.comshanghaisi.com.

Carbon-13 (¹³C) Labeling: To label the carbon backbone of N-Nitrosarcosine, ¹³C-labeled sarcosine is used as the precursor. The synthesis then proceeds via the standard direct nitrosation procedure. The position and number of ¹³C atoms in the final product depend on the specific labeling pattern of the initial sarcosine. For example, starting with [1-¹³C]sarcosine or [2-¹³C]sarcosine will result in N-Nitrosarcosine labeled at the carboxyl or alpha-carbon, respectively. The synthesis of labeled amino acid precursors can be complex, sometimes requiring multi-step organic synthesis or biosynthetic methods rsc.org.

Nitrogen-15 (¹⁵N) Labeling: ¹⁵N can be incorporated into either the amino acid nitrogen or the nitroso group. Labeling the sarcosine nitrogen requires starting with ¹⁵N-labeled sarcosine. More commonly, for studying the nitroso group's fate, the label is introduced during the nitrosation step. This is accomplished by using a ¹⁵N-labeled nitrosating agent, such as sodium [¹⁵N]nitrite (Na¹⁵NO₂) alfa-chemistry.com. When Na¹⁵NO₂ is used in the standard acidic nitrosation reaction, the resulting N-Nitrosarcosine will contain a ¹⁵N atom in the nitroso moiety. This strategy is widely used in tracer studies to investigate nitrogen metabolism and cycling wikipedia.orgfrontiersin.org. A method for preparing 13N-labeled N-nitrosoureas involves generating 13N-ammonia, oxidizing it to nitrous acid, and then reacting it with the parent urea, a principle that can be adapted for 15N labeling nih.gov.

| Isotope | Labeling Strategy | Labeled Precursor | Resulting Labeled Position in NSAR |

|---|---|---|---|

| Carbon-13 (¹³C) | Use of labeled amino acid precursor. | ¹³C-Sarcosine (e.g., [1-¹³C]sarcosine) | Carbonyl carbon or other specific carbon positions. |

| Nitrogen-15 (¹⁵N) | Use of labeled nitrosating agent. | Sodium [¹⁵N]nitrite (Na¹⁵NO₂) | Nitroso group nitrogen. |

| Nitrogen-15 (¹⁵N) | Use of labeled amino acid precursor. | ¹⁵N-Sarcosine | Amino acid nitrogen. |

Derivatization for Experimental Applications